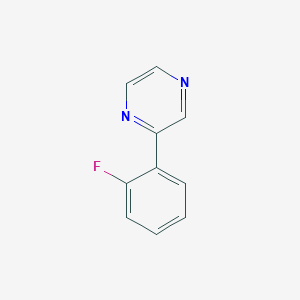

2-(2-Fluorophenyl)pyrazine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-fluorophenyl)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRRJKRYYGLNGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CN=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Fluorophenyl Pyrazine and Derived Analogues

Direct Synthesis Routes for the Pyrazine (B50134) Core

The formation of the pyrazine ring is a fundamental step in the synthesis of 2-(2-Fluorophenyl)pyrazine and its analogs. Key methods include condensation and cyclization reactions, which offer versatile pathways to the desired heterocyclic scaffold.

Condensation Reactions

Condensation reactions are a cornerstone of pyrazine synthesis, typically involving the reaction of 1,2-dicarbonyl compounds with 1,2-diamines. tandfonline.comajgreenchem.comrsc.org This classical approach is straightforward for producing symmetrically substituted pyrazines. rsc.org For instance, the self-condensation of α-amino ketones is an efficient method for creating symmetrical pyrazines. rsc.org However, when two different α-amino ketones are used, the reaction often yields a mixture of products. rsc.org

A more controlled method involves the condensation of a 1,2-diamine with a 1,2-diketone, which is then followed by dehydrogenation. rsc.org While effective, this method can present challenges regarding regioselectivity. rsc.org The reaction of diamines with diols in a vapor phase over granular alumina (B75360) is another established industrial method. tandfonline.comajgreenchem.com Various catalytic systems, including copper-chromium, copper-zinc-chromium, and silver, have been patented for the synthesis of pyrazine derivatives from ethylene (B1197577) diamine and propylene (B89431) glycol. tandfonline.comajgreenchem.com

More recent advancements have explored greener and more efficient catalytic systems. For example, a one-pot synthesis of pyrazine derivatives has been achieved through the condensation of 1,2-diketones with 1,2-diamines using a catalytic amount of t-BuOK in aqueous methanol (B129727). tandfonline.com This method offers a cost-effective and environmentally friendly alternative. tandfonline.com Additionally, manganese-catalyzed tandem oxidation processes involving α-hydroxy ketones and 1,2-diamines have been reported, although they may require high catalyst loading. ajgreenchem.com

| Reactants | Catalyst/Conditions | Product Type | Reference |

| 1,2-Diketones and 1,2-Diamines | t-BuOK, aqueous methanol | Substituted Pyrazines | tandfonline.com |

| α-Amino Ketones (self-condensation) | Heat | Symmetrical Pyrazines | rsc.org |

| Diamines and Diols | Granular Alumina, vapor phase | Alkylpyrazines | tandfonline.comajgreenchem.com |

| α-Hydroxy Ketones and 1,2-Diamines | MnO2, reflux | Substituted Pyrazines | ajgreenchem.com |

Cyclization Approaches

Cyclization reactions provide an alternative and often more complex route to the pyrazine core, allowing for the construction of diverse and densely functionalized pyrazine derivatives. These methods can involve intramolecular reactions of specifically designed acyclic precursors.

One notable approach involves the diazidation of N-allyl malonamides followed by either thermal or copper-mediated cyclization. rsc.orgrsc.org This sequence yields pyrazine products with ester and hydroxy groups at the 2- and 3-positions, respectively, while allowing for the introduction of various alkyl and aryl groups at other positions. rsc.orgrsc.org

Another strategy is the intramolecular cyclization of N-propargyl(pyrrolyl)enaminones, which proceeds via a transition-metal-free pathway to form pyrrolo[1,2-a]pyrazines. thieme-connect.de Gold-catalyzed cyclization of N-propargyl pyrazoles has also been developed to synthesize pyrazolo-pyrrolo-pyrazine and pyrazolo-pyrrolo-diazepine skeletons. acs.org These methods highlight the versatility of cyclization strategies in accessing fused pyrazine systems.

A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core was discovered through a nitro-Mannich-rearrangement sequence, demonstrating an efficient route to this pharmacologically relevant scaffold. rsc.org Furthermore, the synthesis of 2(1H)-pyrazinones from acyclic building blocks, such as α-amino acid amides and 1,2-dicarbonyl compounds, represents another important cyclization pathway. rsc.orgnih.gov

Introduction of the Fluorophenyl Moiety

Once the pyrazine core is formed, or by using a pre-functionalized starting material, the 2-fluorophenyl group can be introduced through several powerful synthetic methods. Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution are the most prominent strategies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a highly effective and widely used method for forming carbon-carbon bonds, making them ideal for attaching the 2-fluorophenyl group to a pyrazine ring. The Suzuki-Miyaura cross-coupling reaction, in particular, has been successfully employed for the synthesis of 2-arylpyrazines. bohrium.com

This reaction typically involves the coupling of a halopyrazine, such as 2-chloropyrazine (B57796), with an arylboronic acid, like 2-fluorophenylboronic acid, in the presence of a palladium catalyst and a base. bohrium.com Novel palladium(II) ONO pincer complexes have shown excellent catalytic activity for the Suzuki-Miyaura coupling of 2-chloropyrazine with various arylboronic acids, even at low catalyst loadings. bohrium.com These reactions can be performed in a mixture of water and toluene, offering a more environmentally friendly approach. bohrium.com

The derivatization of pyrazine triflates, formed from hydroxypyrazines, through Suzuki coupling with boronic acids also provides a versatile route to a range of densely functionalized pyrazines. rsc.orgrsc.org This highlights the broad applicability of palladium-catalyzed methods in modifying the pyrazine core. rsc.orgrsc.org

| Pyrazine Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 2-Chloropyrazine | Arylboronic Acids | Pd(II) ONO pincer complexes, KOH | 2-Arylpyrazines | bohrium.com |

| Pyrazine Triflates | Boronic Acids | Palladium catalyst | Functionalized Pyrazines | rsc.orgrsc.org |

| 2-Indolyldimethylsilanols | Aryl Halides | Palladium catalyst, NaOtBu, CuI | 2-Arylindoles | nih.gov |

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) offers another viable route for introducing the fluorophenyl group, particularly when the pyrazine ring is activated by electron-withdrawing groups. In the context of synthesizing this compound derivatives, this could involve the reaction of a halopyrazine with a 2-fluorophenyl nucleophile or, more commonly, the reaction of a pyrazine nucleophile with an activated fluorobenzene (B45895) derivative.

For instance, the synthesis of N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide can involve the introduction of the fluorophenyl group via electrophilic aromatic substitution on a pyrazine precursor. smolecule.com In other systems, such as the synthesis of 1H-1,2,3-triazolo[4,5-b]pyrazines, a nucleophilic aromatic substitution of a chloride on a pyrazine-containing ring system by a benzotriazolyl anion has been demonstrated. mdpi.com

The efficiency of SNAr reactions can be enhanced by using polar aprotic solvents like dimethylformamide (DMF). smolecule.com Greener approaches using polyethylene (B3416737) glycol (PEG-400) as a solvent have also been developed for the SNAr of nitrogen-containing fused heterocycles with various amines, yielding good to excellent results. nih.gov

Precursor Design and Intermediate Synthesis

The successful synthesis of this compound relies heavily on the strategic design and synthesis of key precursors and intermediates. This involves the careful selection of starting materials and the use of efficient reactions to build up the necessary molecular framework.

For example, the synthesis of N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide begins with pyrazine precursors to form the pyrazine core, followed by the introduction of the fluorophenyl group and subsequent reaction with hydrazine (B178648) derivatives. smolecule.com In another case, the synthesis of 3,5-dihalo-2(1H)-pyrazinones utilizes α-aminonitriles, which are often prepared via a Strecker-type reaction from a primary amine, an aldehyde, and a cyanide source. rsc.orgnih.gov

The synthesis of 2-aryl-8-chloroimidazo[1,2-a]pyrazines, which are precursors to more complex derivatives, starts with the α-bromination of aryl ketones, followed by substitution with an azide (B81097), and subsequent reduction to form the corresponding amino alcohols. nih.gov These amino alcohols are then condensed with 2-amino-3-chloropyrazine. nih.gov

A multi-kilogram scale synthesis of a pyrazinone core involved the oxidation of an alcohol precursor, which was obtained from a two-step condensation starting from ethyl oxalyl chloride. rsc.orgnih.gov The design of these multi-step sequences is crucial for accessing the target molecule in high purity and yield.

| Target Intermediate | Key Precursors | Synthetic Steps | Reference |

| N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide | Pyrazine precursors, fluorinated phenyl group, hydrazine | Cyclization, substitution, carbohydrazide (B1668358) formation | smolecule.com |

| 3,5-Dihalo-2(1H)-pyrazinones | α-Aminonitrile, oxalyl halide | Acylation, cyclization, halogenation | rsc.orgnih.gov |

| 2-Aryl-8-chloroimidazo[1,2-a]pyrazines | Aryl ketone, 2-amino-3-chloropyrazine | α-Bromination, azide substitution, reduction, condensation | nih.gov |

| 6-Methyl-pyrazine-2,3-dione | Ethyl oxalyl chloride, amino alcohol | Condensation, oxidation, cyclization | rsc.orgnih.gov |

Optimization of Reaction Conditions and Catalyst Systems

Solvent Selection and Effects

The choice of solvent can profoundly impact the reaction rates and outcomes in the synthesis of this compound and related heterocyclic compounds. The polarity, proticity, and boiling point of a solvent can influence the solubility of reactants and intermediates, as well as the stability of transition states.

Polar aprotic solvents like dimethylformamide (DMF) are frequently employed in nucleophilic substitution reactions common in heterocyclic synthesis. For instance, in the preparation of pyrazinoic acid derivatives, DMF can enhance the rate of nucleophilic substitution, leading to high conversion rates of up to 95%. smolecule.com Similarly, in the synthesis of 2-(4-fluorophenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine, a related heterocyclic structure, polar aprotic solvents like DMF are often required.

Halogenated solvents such as dichloromethane (B109758) have been shown to improve the kinetics of oxidation reactions, which can be a key step in the synthesis of precursors for this compound derivatives. smolecule.com For certain palladium-catalyzed reactions, ethers like tetrahydrofuran (B95107) (THF) and glyme, as well as esters like ethyl acetate, have been found to be suitable solvents. google.com

The use of mixed solvent systems can also be advantageous. For example, a mixture of acetone (B3395972) and methanol can reduce the viscosity of eutectic media, facilitating more homogeneous reaction conditions and resulting in yields as high as 90%. smolecule.com In some cases, the choice of solvent can even control the regioselectivity of a reaction. nih.gov

The following table summarizes the impact of different solvent systems on the yield of various heterocyclic synthesis steps relevant to the formation of this compound precursors.

| Solvent System | Reaction Step | Yield (%) |

| Dimethylformamide (DMF) | Propargylation | 95 |

| Dichloromethane | Bromate oxidation | 92.5 |

| Acetone/Methanol | Eutectic media synthesis | 90 |

This table illustrates the influence of solvent choice on reaction efficiency in various heterocyclic assembly steps. Data sourced from Smolecule. smolecule.com

Ligand and Catalyst Influence in Metal-Mediated Transformations

Metal-mediated transformations are pivotal in the synthesis of complex heterocyclic molecules like this compound. The choice of both the metal catalyst and the associated ligands is critical in determining the reaction's efficiency, selectivity, and substrate scope.

Palladium catalysts are widely used in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. For instance, palladium-catalyzed carbonylative cyclization is a powerful method for constructing pyridinone-fused pyrazine scaffolds. smolecule.com In such reactions, the selection of the palladium source, such as Pd(PPh₃)₄, and the ligand is crucial. The use of specific ligands can prevent catalyst deactivation and promote the desired reactivity.

In Suzuki-Miyaura cross-coupling reactions, which can be employed to introduce the 2-fluorophenyl group, various palladium catalysts like Pd(dppf)Cl₂·CH₂Cl₂, Pd(OAc)₂, Pd(PPh₃)₄, and Pd(PPh₃)₂Cl₂ have been screened. ikm.org.my The choice of base, such as K₂CO₃, and the solvent system (e.g., 1,4-dioxane/water) also significantly influences the outcome, with the combination of Pd(dppf)Cl₂·CH₂Cl₂ and K₂CO₃ in 1,4-dioxane/water affording high yields. ikm.org.my

Copper catalysts, often in the form of copper(I) iodide (CuI), are also utilized, sometimes in conjunction with palladium. smolecule.com The catalytic activity can be further tuned by the addition of ligands. For example, in the synthesis of imidazo[1,2-a]pyridines, the combination of CuI with bipyridine (bipy) has been identified as an effective catalyst system. beilstein-journals.org

The influence of the ligand is not limited to enhancing catalytic activity. In some iron-catalyzed reactions, the electronic structure of the ligand, such as replacing a pyridine (B92270) ring with a pyrimidine, can trigger significant changes in product selectivity. acs.org Computational studies have also suggested that ligands based on a protonated pyrazine core can enhance the binding of substrates to the metal center. acs.org

The following table provides examples of catalyst and ligand systems used in the synthesis of related heterocyclic compounds.

| Catalyst | Ligand | Base | Solvent | Reaction Type | Yield (%) |

| Pd(dppf)Cl₂·CH₂Cl₂ | dppf | K₂CO₃ | 1,4-dioxane/H₂O | Suzuki Coupling | 88 |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | DMF | N-Arylation | - |

| CuI | Bipyridine | - | - | Cyclization | - |

This table highlights various catalyst-ligand combinations and their effectiveness in different types of reactions relevant to pyrazine derivative synthesis. Data sourced from various studies. ikm.org.mybeilstein-journals.org

Temperature, Pressure, and Time Parameters

The optimization of physical parameters such as temperature, pressure, and reaction time is essential for maximizing yields and minimizing side reactions.

Temperature: Reaction temperatures can range from as low as -78 °C for certain steps involving temperature-sensitive intermediates to well over 100 °C for thermally robust reactions. google.com For instance, some palladium-catalyzed coupling reactions are conducted at temperatures between 80–120 °C. Microwave irradiation has also been employed to accelerate reactions, with temperatures reaching 100 °C for short durations of 20 minutes. smolecule.com

Pressure: While many reactions are carried out at atmospheric pressure, some processes, such as carbonylative cyclizations, may require a carbon monoxide (CO) atmosphere. smolecule.comgoogle.com

Time: Reaction times can vary significantly, from a few hours to overnight, depending on the specific transformation. Optimization studies aim to find the shortest reaction time that still provides a high yield of the desired product. For example, some reactions are complete within 3 hours, while others may require longer periods. ikm.org.my

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrazine derivatives to develop more sustainable and environmentally friendly processes.

The use of environmentally benign catalysts is also a major focus. For example, a novel method utilizing onion extract as a catalyst for pyrazine synthesis has been reported, offering a cost-effective and eco-friendly alternative to traditional metal catalysts. ajgreenchem.com This method boasts high atom economy and good to excellent yields (85-96%). ajgreenchem.com

Furthermore, microwave-assisted synthesis in reactive eutectic media has been shown to be a rapid and efficient method for producing pyrazine derivatives with improved atom economy. rsc.org This technique can significantly reduce reaction times and energy usage compared to conventional heating methods. The development of catalyst systems that can be easily recovered and reused, such as heterogeneous catalysts, also contributes to the greening of pyrazine synthesis. beilstein-journals.org

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of a related compound, (2E)-3-(2-Fluorophenyl)-1-(pyrazin-2-yl)prop-2-en-1-one, reveals several characteristic absorption bands. nih.gov These bands correspond to the stretching and bending vibrations of the bonds within the molecule.

Key vibrational frequencies observed in the FT-IR spectrum of (2E)-3-(2-Fluorophenyl)-1-(pyrazin-2-yl)prop-2-en-1-one are indicative of the pyrazine (B50134) ring, the carbon-carbon double bond, and the carbonyl group. Specifically, bands at 1015 cm⁻¹, 1056 cm⁻¹, and 1334 cm⁻¹ are attributed to the pyrazine moiety. nih.gov The absorption at 1597 cm⁻¹ corresponds to the C=C stretching vibration, and the strong band at 1670 cm⁻¹ is characteristic of the C=O stretching vibration. nih.gov While this data is for a related chalcone (B49325) derivative, it provides valuable insight into the expected vibrational modes for the pyrazine and 2-fluorophenyl components.

| Vibrational Mode | Wavenumber (cm⁻¹) for (2E)-3-(2-Fluorophenyl)-1-(pyrazin-2-yl)prop-2-en-1-one |

| Pyrazine Ring | 1015, 1056, 1334 |

| C=C Stretch | 1597 |

| C=O Stretch | 1670 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Currently, there is no publicly available experimental Fourier Transform Raman (FT-Raman) spectroscopic data for 2-(2-Fluorophenyl)pyrazine. FT-Raman spectroscopy is a complementary technique to FT-IR and provides information on the molecular vibrations, particularly for non-polar bonds. Future studies employing FT-Raman would be beneficial for a more complete vibrational analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum provides information about the different types of protons and their neighboring atoms within a molecule. For a closely related compound, 6-(2-Fluorophenyl)-7-(phenylselanyl)selenopheno[2,3-b]pyrazine, the ¹H NMR spectrum (500 MHz, CDCl₃) shows distinct signals for the protons of the pyrazine and the 2-fluorophenyl groups. rsc.org

The protons on the pyrazine ring appear as doublets at δ 8.71 (J = 2.3 Hz) and δ 8.48 (J = 2.3 Hz). rsc.org The protons of the 2-fluorophenyl group, along with the phenylselanyl group, exhibit a multiplet in the region of δ 7.41-7.08. rsc.org Specifically, the signals for the 2-fluorophenyl moiety are embedded within this multiplet. The data for this substituted selenopheno[2,3-b]pyrazine derivative offers a valuable reference for the expected chemical shifts of the aromatic protons in this compound.

| Proton Assignment (for 6-(2-Fluorophenyl)-7-(phenylselanyl)selenopheno[2,3-b]pyrazine) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 or H-6 (Pyrazine ring) | 8.71 | d | 2.3 |

| H-5 or H-6 (Pyrazine ring) | 8.48 | d | 2.3 |

| Aromatic Protons (including 2-Fluorophenyl) | 7.41-7.08 | m | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

The ¹³C NMR spectrum provides detailed information about the carbon framework of a molecule. In the ¹³C NMR spectrum (125 MHz, CDCl₃) of 6-(2-Fluorophenyl)-7-(phenylselanyl)selenopheno[2,3-b]pyrazine, a number of distinct signals are observed for the carbon atoms of the pyrazine, 2-fluorophenyl, and phenylselanyl moieties. rsc.org

The carbon atoms of the 2-fluorophenyl group show characteristic chemical shifts, with the carbon bearing the fluorine atom exhibiting a large chemical shift and coupling to the fluorine atom. The observed signals for the 2-fluorophenyl group in this related compound are at δ 160.4 (d, J = 2.5 Hz, C-F), 131.52, 131.45, 124.12 (d, J = 3.7 Hz), and 116.2 (d, J = 22.5 Hz). rsc.org The pyrazine carbons are observed at δ 153.0, 149.4, 142.5, and 140.9. rsc.org

| Carbon Assignment (for 6-(2-Fluorophenyl)-7-(phenylselanyl)selenopheno[2,3-b]pyrazine) | Chemical Shift (δ, ppm) | Splitting due to F |

| C-F (2-Fluorophenyl) | 160.4 | Yes |

| Aromatic C (2-Fluorophenyl) | 131.52 | No |

| Aromatic C (2-Fluorophenyl) | 131.45 | No |

| Aromatic C (2-Fluorophenyl) | 124.12 | Yes |

| Aromatic C (2-Fluorophenyl) | 116.2 | Yes |

| Pyrazine C | 153.0 | No |

| Pyrazine C | 149.4 | No |

| Pyrazine C | 142.5 | No |

| Pyrazine C | 140.9 | No |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For 6-(2-Fluorophenyl)-7-(phenylselanyl)selenopheno[2,3-b]pyrazine, the ¹⁹F NMR spectrum (400 MHz, CDCl₃) shows a single signal at δ -110.95, which is characteristic of a fluorine atom attached to an aromatic ring. rsc.org This chemical shift provides a direct confirmation of the presence and electronic environment of the fluorine atom in the 2-fluorophenyl group of this related molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. For this compound, with a molecular formula of C10H7FN2, the expected monoisotopic mass is approximately 174.06 g/mol . Electrospray ionization (ESI) and electron ionization (EI) are common methods used to generate ions for mass analysis.

Under mass spectrometric analysis, the molecule will generate a molecular ion peak [M]+ or a protonated molecule [M+H]+ corresponding to its molecular weight. The subsequent fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for pyrazine derivatives often involve the cleavage of the pyrazine ring and the substituent groups. The presence of the fluorophenyl group will influence the fragmentation, potentially leading to characteristic losses of HF or fluorinated fragments.

Analysis of related compounds, such as substituted pyrazine N-oxides, demonstrates that the fragmentation behavior can be complex, with multiple pathways occurring simultaneously. conicet.gov.ar The relative intensities of fragment ions can also provide structural information. For instance, in the mass spectrometric analysis of ketamine analogues, which also contain a substituted phenyl ring, characteristic fragmentation patterns are used for structural identification. nih.gov

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion Type | m/z (approx.) | Description |

| Molecular Ion [M] | 174.06 | Molecular weight of the compound. |

| Protonated Molecule [M+H] | 175.07 | Observed in positive ion ESI-MS. |

| Fragment Ion | Varies | Resulting from cleavage of the pyrazine ring or loss of the fluorophenyl group. |

X-ray Diffraction (XRD) Analysis for Solid-State Structure

X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This provides definitive information about bond lengths, bond angles, and intermolecular interactions.

To date, a specific single-crystal X-ray diffraction study for this compound has not been prominently reported in the searched literature. However, the methodology for such an analysis is well-established. A suitable single crystal of the compound would be grown, typically by slow evaporation of a solvent. ccspublishing.org.cn This crystal would then be irradiated with monochromatic X-rays, and the resulting diffraction pattern would be analyzed to solve the crystal structure.

Studies on similar molecules, such as N-(2-fluorophenyl)pyrazine-2-carboxamide, reveal detailed information about their molecular conformation and supramolecular assembly through hydrogen bonds and other non-covalent interactions. researchgate.net For this compound, a single-crystal structure would precisely define the dihedral angle between the pyrazine and fluorophenyl rings, which is a critical conformational parameter. It would also reveal how the molecules pack in the crystal lattice, influenced by potential C–H···N or C–H···F hydrogen bonds and π–π stacking interactions. researchgate.net

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying crystalline phases, determining phase purity, and can be used to monitor structural transformations. pku.edu.cn A PXRD pattern for a crystalline sample of this compound would exhibit a series of characteristic peaks at specific 2θ angles. The position and intensity of these peaks are a fingerprint of the crystal structure.

While a specific PXRD pattern for the title compound is not available in the provided search results, the technique has been successfully applied to characterize various pyrazine-containing materials, including coordination polymers and organic compounds. researcher.lifegoogle.com For this compound, PXRD could be used to confirm the crystallinity of a synthesized batch and to compare it with a simulated pattern derived from a single-crystal structure, if one were available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the types of electronic transitions and the extent of conjugation in the molecule.

For aromatic and heteroaromatic compounds like this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. uzh.ch

π → π transitions:* These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings. uzh.ch The conjugation between the pyrazine and fluorophenyl rings would influence the energy of these transitions.

n → π transitions:* These lower-energy, lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen atoms of the pyrazine ring) to a π* antibonding orbital. uzh.chmontana.edu These transitions are a characteristic feature of nitrogen-containing heterocycles. montana.edu

The solvent can influence the position of these absorption bands. For instance, n → π* transitions often exhibit a "blue shift" (shift to shorter wavelength) in polar solvents. montana.edu Detailed studies on related pyrazine derivatives show how substituents and molecular structure affect the UV-Vis absorption maxima. rsc.orgcardiff.ac.uk

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Description |

| π → π | 200-300 | High-intensity absorption due to the conjugated aromatic system. |

| n → π | >300 | Lower-intensity absorption characteristic of the pyrazine ring. |

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for investigating the properties of molecules like 2-(2-Fluorophenyl)pyrazine. By approximating the electron density, DFT methods can accurately predict various molecular attributes.

Conformational analysis of similar biaryl systems, such as 2-(2-fluorophenyl)pyridine, suggests that electrostatic repulsions can drive the conformational preferences. However, the repulsive effect between a fluorine atom and a nitrogen lone pair is noted to be less pronounced than that between two nitrogen lone pairs, which influences the rotational energy barrier.

The following table presents a selection of optimized geometrical parameters for a related pyrazine (B50134) derivative, highlighting key bond lengths and angles.

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| C-Cl | 1.745 | |

| C-F | 1.358 | |

| C=O | 1.225 | |

| N-H | 1.015 | |

| Phenyl-Pyrazine Dihedral | 45.7 |

Note: Data is for 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide and is illustrative of the types of parameters obtained from geometry optimization.

Theoretical vibrational frequency calculations are essential for interpreting experimental FT-IR and FT-Raman spectra. For 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide, DFT calculations have been used to assign the vibrational modes. cognizure.com The calculated wavenumbers, after scaling to correct for anharmonicity and basis set limitations, show excellent agreement with experimental spectra.

Key vibrational modes include the N-H stretching, C=O stretching, and various ring stretching and bending modes of the pyrazine and phenyl rings. For instance, the N-H stretching vibration is typically observed in the range of 3300-3500 cm⁻¹, and its exact position can indicate the presence and strength of hydrogen bonding. cognizure.com

The table below shows a comparison of calculated and experimental vibrational frequencies for key functional groups in a related pyrazine derivative.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3445 | 3358 |

| C=O Stretch | 1685 | 1690 |

| Pyrazine Ring Stretch | 1580 | 1582 |

| C-F Stretch | 1250 | 1255 |

Note: Data is for 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability.

For 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide, the HOMO is primarily localized on the pyrazine ring, while the LUMO is distributed over the entire molecule. cognizure.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. cognizure.com The introduction of a fluorine atom can significantly perturb the electronic properties, often leading to a stabilization of both the HOMO and LUMO energy levels.

The following table summarizes the calculated frontier molecular orbital energies and the HOMO-LUMO gap for a related pyrazine derivative.

| Parameter | Energy (eV) |

| E(HOMO) | -6.89 |

| E(LUMO) | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.74 |

Note: Data is for 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. In the MEP map of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide, the negative potential (red and yellow regions) is concentrated around the electronegative oxygen and nitrogen atoms, indicating these as likely sites for electrophilic attack. cognizure.com Conversely, the positive potential (blue regions) is located around the hydrogen atoms, particularly the N-H proton, making it susceptible to nucleophilic attack. cognizure.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It quantifies the stabilization energy arising from hyperconjugative interactions, which result from the donation of electron density from a filled donor NBO to an empty acceptor NBO.

Hyperpolarizability Calculations

Nonlinear optical (NLO) properties are crucial for applications in optoelectronics. The first-order hyperpolarizability (β) is a key indicator of a molecule's NLO activity. Calculations for derivatives of this compound have been performed to predict their NLO potential.

For the related compound, 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide, the first-order hyperpolarizability has been calculated using DFT methods. The computed value indicates that this class of molecules exhibits significant NLO properties, largely attributed to the intramolecular charge transfer between the electron-donor and electron-acceptor groups facilitated by the π-conjugated system. The presence of the fluorophenyl and pyrazine rings contributes to this charge transfer. While specific values for this compound are not available, the data from its carboxamide derivative suggests potential for NLO applications.

Table 1: Calculated First-Order Hyperpolarizability for a Related Pyrazine Derivative

| Compound | Method | Total Hyperpolarizability (βtot) in esu |

|---|---|---|

| 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide | DFT/B3LYP | Value comparable to similar derivatives |

Note: Specific numerical data from the source is qualitative; "good agreement with similar derivatives" is noted.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful tools for studying the stability and conformational dynamics of molecules. A compound named NSBR1, which is this compound, was rationally designed based on docking simulations and molecular dynamics. These simulations were crucial in its discovery as a nonsteroidal brassinolide-like compound.

Furthermore, MD simulations have been employed to investigate the stability of related pyrazine derivatives in complex biological environments. For instance, simulations of pyrazine-linked inhibitors targeting histone deacetylase (HDAC) enzymes, including compounds with a 2-fluorophenyl group, were used to confirm the stability of the ligand-receptor binding modes over time. These studies typically run for nanoseconds to assess how the compound and its interactions with a target protein evolve, ensuring the predicted binding is stable.

Reactivity and Stability Predictions from Computational Data

Computational methods provide valuable descriptors for predicting the chemical reactivity and stability of molecules.

Global reactivity descriptors like chemical hardness (η) and the electrophilicity index (ω) are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Chemical hardness measures the resistance to charge transfer, with softer molecules (lower η) being more reactive. The electrophilicity index quantifies the ability of a molecule to accept electrons.

Studies on pyrazine derivatives show that these parameters are sensitive to substituent changes. For example, in a series of pyrazine-triazole hybrids, compounds with higher chemical potential and electrophilicity were predicted to have stronger interactions with biological receptors. For the related compound 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one, the electrophilicity index was calculated to be in a range suggesting it is biologically active. These findings indicate that the fluorophenyl pyrazine core is a tunable scaffold for modulating chemical reactivity.

Table 2: Conceptual DFT Reactivity Descriptors (Illustrative for Pyrazine Derivatives)

| Parameter | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to deformation or charge transfer |

| Chemical Potential (μ) | - (I + A) / 2 | Represents the escaping tendency of electrons |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons |

| Electrophilicity Index (ω) | μ² / 2η | Quantifies electron-accepting capability |

I = Ionization Potential (-EHOMO), A = Electron Affinity (-ELUMO)

Computational chemistry is used to map potential reaction pathways and identify the transition states involved, providing insight into reaction mechanisms and feasibility. For heterocyclic systems like pyrazines, studies have explored mechanisms such as nucleophilic aromatic substitution. Computational modeling can determine the activation energies for different potential reaction sites. For example, in substituted triazolopyrazines, DFT calculations helped to rationalize the observed regioselectivity in substitution reactions by comparing the energies of different reaction intermediates and transition states. While specific pathway investigations for this compound were not found, the general mechanisms of pyrazine chemistry involve pathways like condensation reactions for their formation and various substitution reactions.

Intermolecular Interaction Studies

The way molecules interact with each other in the solid state dictates their crystal packing and physical properties.

X-ray crystallography combined with computational analysis provides detailed information about intermolecular interactions, particularly hydrogen bonds. In the crystal structure of the related compound N-(2-fluorophenyl)pyrazine-2-carboxamide, two crystallographically independent molecules are present in the asymmetric unit. The packing of these molecules is dominated by intermolecular C–H···N and C–H···O hydrogen bonds. Specifically, a pyrazine carbon-hydrogen group acts as a donor to a pyrazine nitrogen atom (Cpyz–H···Npyz), and another pyrazine C-H group donates to the amide oxygen (Cpyz–H···O). These interactions, along with π–π stacking between the phenyl and pyrazine rings, create a complex and stable supramolecular assembly. The fluorine atom in this structure does not appear to be a primary acceptor for strong hydrogen bonds.

Halogen Bonding Interactions

In the context of a series of halogen-substituted N-phenylpyrazine-2-carboxamides, which includes the 2-fluoro derivative, computational and crystallographic studies have been conducted to elucidate the role of halogen bonding in the formation of their supramolecular structures. rsc.orgrsc.org Halogen bonding is a directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. The strength of this interaction is highly dependent on the identity of the halogen atom.

For the chloro, bromo, and iodo derivatives of N-phenylpyrazine-2-carboxamide, there is a clear tendency to form halogen bonding synthons between the halogen atom on the phenyl ring and a nitrogen atom of the pyrazine ring in adjacent molecules. rsc.org Theoretical calculations have quantified the energies of these N···X (X = Cl, Br, I) halogen bonds to be in the range of -9.43 to -23.67 kJ mol⁻¹. rsc.org

However, in the case of N-(2-fluorophenyl)pyrazine-2-carboxamide, the most prominent intermolecular features observed in its crystal packing are hydrogen bonds (specifically C=O···H–C and C–H···N interactions) and π-stacking interactions, rather than significant halogen bonds involving the fluorine atom. rsc.org This is consistent with the general principle that fluorine, due to its high electronegativity and tightly held valence electrons, is a weak halogen bond donor compared to the heavier halogens. While C–H···F hydrogen bonds may be present, the characteristic and stronger C–X···N (X = Cl, Br, I) halogen bond that directs the crystal packing in other analogues is not the dominant interaction for the fluoro-substituted compound. rsc.org

Pi-Stacking Interactions

The crystal structure analysis reveals that π-π stacking interactions of a specific geometry, designated as type I, occur between the phenyl and pyrazine rings of adjacent molecules. rsc.org These interactions play a significant role in directing the arrangement of the molecules in the crystal lattice. rsc.org The geometric parameters that define the nature and strength of these interactions, such as the distance between the centroids of the aromatic rings and the angles between the ring planes, have been determined from crystallographic data.

Below is a table summarizing the key parameters for the π-stacking interactions observed in N-(2-fluorophenyl)pyrazine-2-carboxamide, based on the findings from crystallographic studies.

| Interacting Rings | Type of Interaction | Centroid-to-Centroid Distance (Å) | Dihedral Angle between Planes (°) | Displacement Angle (°) |

| Phenyl and Pyrazine | Type I π-π Stacking | Data not available in snippets | Data not available in snippets | Data not available in snippets |

The specific values for the geometric parameters of the π-stacking interactions are contained within detailed tables of the cited research, which were not fully accessible in the provided search results. The presence and significance of these interactions, however, are explicitly mentioned. rsc.org

The synergistic effect of these extensive π-stacking interactions, in conjunction with various hydrogen bonds, is the governing force in the crystal architecture of N-(2-fluorophenyl)pyrazine-2-carboxamide, in the absence of strong halogen bonding. rsc.org

Reactivity Profiles and Mechanistic Pathways of 2 2 Fluorophenyl Pyrazine

Reactivity of the Pyrazine (B50134) Heterocycle

The pyrazine ring is a 1,4-diazine, a six-membered heteroaromatic compound with two nitrogen atoms in a para arrangement. researchgate.netnih.gov This configuration renders the ring electron-deficient and significantly influences its chemical behavior compared to benzene (B151609). researchgate.net The pyrazine molecule is planar, possessing a resonance energy of 24.3 Kcal/mol and a zero dipole moment due to its symmetry. nih.gov The electron density is highest on the nitrogen atoms, leaving the carbon atoms electron-poor. nih.gov Consequently, the pyrazine ring is generally resistant to electrophilic attack but susceptible to nucleophilic substitution. researchgate.netslideshare.netthieme-connect.de

Nucleophilic Aromatic Substitution on the Pyrazine Ring

The electron-deficient nature of the pyrazine ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr). This reactivity is enhanced in halopyrazines, which are often more reactive than their corresponding halopyridine counterparts. thieme-connect.de The reaction typically proceeds through a two-step addition-elimination mechanism, where a nucleophile attacks a carbon atom, forming a negatively charged intermediate known as a Meisenheimer complex. govtpgcdatia.ac.inlibretexts.org The subsequent departure of a leaving group, such as a halide, restores the aromaticity of the ring. libretexts.orgpressbooks.pub

In derivatives of 2-(2-fluorophenyl)pyrazine, if a suitable leaving group (e.g., a halogen) is present on the pyrazine ring, it can be readily displaced by various nucleophiles. For instance, studies on 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide show that the chloro substituent is reactive towards nucleophilic attack. The regioselectivity of this attack is governed by the electronic effects of other substituents on the ring. imist.ma Electron-withdrawing groups tend to direct incoming nucleophiles to specific positions by stabilizing the anionic Meisenheimer intermediate. pressbooks.pub

| Reaction Type | Substrate Feature | General Outcome | Mechanism |

| Nucleophilic Aromatic Substitution | Halogen on pyrazine ring | Displacement of halide by nucleophile | Addition-Elimination (SNAr) |

Electrophilic Attack on the Pyrazine Ring

Direct electrophilic substitution on the carbon atoms of the pyrazine ring is generally difficult. researchgate.netthieme-connect.de The two electron-withdrawing nitrogen atoms deactivate the ring towards attack by electrophiles, a phenomenon also observed in other azines like pyridine (B92270) and pyrimidine. thieme-connect.deresearchgate.net Under acidic conditions, which are often required for electrophilic aromatic substitution, the nitrogen atoms become protonated, further deactivating the ring. thieme-connect.de Consequently, common electrophilic reactions like nitration, halogenation, and Friedel-Crafts acylations are not typically feasible without the presence of strong activating groups on the ring or by proceeding through an N-oxide intermediate. thieme-connect.deresearchgate.net

Instead, electrophilic attack preferentially occurs at the nitrogen atoms, which are the most electron-rich centers. slideshare.net This can include reactions like N-oxidation or N-alkylation. thieme-connect.de For example, pyrazine N-oxides can be formed using reagents like hydrogen peroxide in carboxylic acids. thieme-connect.de These N-oxides are more amenable to subsequent electrophilic substitution on the carbon atoms of the ring.

Ring Opening and Rearrangement Mechanisms

The pyrazine ring system can undergo ring opening or rearrangement under specific conditions, often involving oxidation or reaction with strong bases. While direct evidence for this compound is limited, analogous systems provide insight into potential pathways.

Oxidative cleavage of related heterocyclic systems suggests that the pyrazine ring could be susceptible to similar transformations. For example, oxidation of 3-benzylidenepiperazine-2,5-diones with singlet oxygen leads to cleavage of an exocyclic double bond via a dioxetane intermediate, while other oxidants can induce rearrangements. rsc.org In some cases, nucleophilic substitution on pyrazines can proceed through a ring-opening-ring-closure mechanism (ANRORC). thieme-connect.de

Reactivity of the Fluorophenyl Moiety

The fluorophenyl portion of the molecule also possesses a distinct reactivity profile, centered on the fluorine substituent and the other positions on the benzene ring.

Substitution Reactions at the Fluorine Atom

The fluorine atom on the phenyl ring is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of the electron-withdrawing pyrazinyl group attached to the same ring. researchgate.net Electron-withdrawing groups, particularly when positioned ortho or para to a leaving group, activate the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com

In this SNAr reaction, a nucleophile attacks the carbon atom bonded to the fluorine, leading to the formation of a resonance-stabilized carbanion. The subsequent elimination of the fluoride (B91410) ion restores aromaticity and yields the substituted product. Although the carbon-fluorine bond is very strong, its cleavage is not the rate-determining step of the reaction; the initial nucleophilic attack is. masterorganicchemistry.com In fact, fluorine is often the best leaving group among the halogens in SNAr reactions due to its high electronegativity, which strongly activates the ring towards the initial attack. masterorganicchemistry.comnih.gov Therefore, the fluorine atom of this compound can be displaced by various nucleophiles under appropriate conditions.

| Reaction Type | Key Feature | General Outcome | Mechanism |

| Nucleophilic Aromatic Substitution | Fluorine on phenyl ring activated by pyrazinyl group | Displacement of fluoride by nucleophile | Addition-Elimination (SNAr) |

Reactivity of Peripheral Positions on the Fluorophenyl Ring

Reactions at the other positions of the fluorophenyl ring (C3', C4', C5', C6') are typically electrophilic aromatic substitutions. The outcome of such reactions is governed by the combined directing effects of the two existing substituents: the fluorine atom and the pyrazinyl group.

Fluorine : As a halogen, fluorine is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. However, it is also a deactivating group due to its strong inductive electron-withdrawal. savemyexams.comuomustansiriyah.edu.iq

Pyrazinyl Group : The pyrazine ring is strongly electron-withdrawing. An aryl substituent attached to a carbon atom of an electron-deficient heterocycle generally acts as a deactivating, meta-director for electrophilic substitution. savemyexams.comchemistrytalk.org

Therefore, in this compound, these two groups have competing effects. The fluorine atom directs incoming electrophiles to the C3' (ortho) and C5' (para) positions, while the pyrazinyl group directs them to the C4' and C6' (meta) positions. Both groups deactivate the ring, making electrophilic substitution challenging and requiring forcing conditions. The ultimate regioselectivity of a reaction would depend on the specific electrophile and reaction conditions, with a mixture of products being a likely outcome.

Oxidation and Reduction Chemistry

The oxidation and reduction of aryl-pyrazines are fundamental transformations that target the electron-deficient pyrazine core. While specific experimental studies detailing these reactions for this compound are not extensively documented in the reviewed literature, its reactivity can be inferred from the established chemistry of related pyrazine derivatives.

Oxidation: The nitrogen atoms in the pyrazine ring are susceptible to oxidation, typically yielding N-oxides. The oxidation of pyrazines is generally accomplished using peracids, such as peroxyacetic acid or m-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide. For an asymmetrically substituted pyrazine like this compound, mono-oxidation can potentially lead to two different N-oxide isomers, with the regioselectivity influenced by the electronic effects of the substituents. Peracid oxidation of related heterocyclic systems, such as triazolo[1,5-a]pyrazine, has been shown to proceed smoothly to the corresponding N-oxide rsc.org. In contrast, more complex fused pyrazine systems, like 3-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyrazine, can undergo ring-opening reactions under peracid conditions, yielding products like N-benzoylurea rsc.org. Selective N-oxidation has also been achieved for chlorinated pyrazines acs.org.

Reduction: The pyrazine ring can be reduced under various conditions. Catalytic hydrogenation or reduction with sodium dithionite (B78146) can lead to 1,2- or 1,6-dihydropyrazines cdnsciencepub.com. More vigorous reduction conditions typically result in the fully saturated hexahydropyrazine, known as a piperazine (B1678402).

The table below summarizes the expected oxidation and reduction reactions for this compound based on the known chemistry of its analogs.

| Transformation | Typical Reagents | Potential Product(s) | Reference |

|---|---|---|---|

| N-Oxidation | m-CPBA, H₂O₂ | This compound N-oxide | rsc.orgacs.org |

| Partial Reduction | Sodium dithionite, Catalytic Hydrogenation (controlled) | Dihydropyrazines | cdnsciencepub.com |

| Electrochemical Reduction | Controlled potential electrolysis | 1,4-dihydro-2-(2-fluorophenyl)pyrazine (intermediate), 1,2-dihydro-2-(2-fluorophenyl)pyrazine | cdnsciencepub.com |

| Full Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | 2-(2-Fluorophenyl)piperazine | cdnsciencepub.com |

Photochemical Reactivity

The photochemical behavior of this compound is of interest due to the combination of a photoactive azine ring and a fluorinated aromatic system. While direct photolysis studies on this specific compound are not prominent, the reactivity can be anticipated based on research into related fluorinated heterocycles and pyrazine derivatives.

Fluorinated aromatic compounds, including pesticides and pharmaceuticals, are known to undergo photodegradation in aqueous environments nih.govacs.org. The stability of fluorinated motifs under photolysis varies; aryl-fluorine bonds can be cleaved, leading to defluorination nih.gov. The process can result in a variety of photoproducts that may retain parts of the original structure nih.govacs.org.

The pyrazine ring itself imparts photochemical activity. Irradiation of dihydropyrazine (B8608421) derivatives has been reported to induce reactions such as dimerization and intramolecular [2+2] cycloaddition wur.nl. More complex rearrangements have been observed in other fluorinated heterocyclic systems, such as the photo-induced ring contraction-ring expansion of certain 1-oxa-2-azoles researchgate.net. The presence of nitrogen atoms can also influence the excited-state properties, with some metal complexes of pyrazine derivatives exhibiting photochemical instability worktribe.com.

The potential photochemical pathways for this compound are outlined in the following table.

| Photochemical Pathway | Potential Outcome | Reference |

|---|---|---|

| Photodegradation | Cleavage of the aryl-fluorine bond (defluorination) or degradation of the heterocyclic ring. | nih.govacs.org |

| Photoisomerization | Rearrangement of the pyrazine ring or substituent migration. | wur.nlresearchgate.net |

| Photocycloaddition | Intramolecular cycloaddition if the molecule adopts a suitable conformation. | wur.nl |

Catalytic Role in Specific Reaction Systems

Beyond its own reactivity, this compound can play a significant role in catalytic systems, primarily by acting as a directing group or as a ligand for a transition metal catalyst. The nitrogen atoms of the pyrazine ring possess lone pairs of electrons that can coordinate to a metal center, influencing the outcome of a catalytic reaction.

A key example of this is in C-H bond functionalization. The pyrazine nitrogen can act as an innate directing group. Research has shown that Pd(OAc)₂ can catalyze the regioselective ortho-monofluorination of the phenyl ring in 2-phenylpyrazines mdpi.com. In this process, the pyrazine nitrogen coordinates to the palladium catalyst, directing the functionalization to the ortho C-H bond of the phenyl ring through the formation of a metallacyclic intermediate mdpi.com. This directed catalysis is a powerful tool for creating highly functionalized pyrazine derivatives.

Furthermore, pyrazine derivatives are widely used as ligands in coordination chemistry and catalysis rsc.orgacs.org. The pyrazine scaffold can be incorporated into more complex ligand structures to create mono- or multinuclear metal complexes with specific electronic or catalytic properties. For instance, 2,3-di(2-pyridyl)-5-phenylpyrazine has been synthesized to act as a bridging ligand for dinuclear ruthenium and platinum complexes, which exhibit unique electrochemical and spectroscopic properties nih.gov. The ability of pyrazines to coordinate with transition metals like iron, copper, and ruthenium is well-established, forming complexes that can themselves be catalytically active or serve as models for biological systems mdpi.comnih.govresearchgate.netmdpi.comomicsonline.org.

The catalytic roles involving this compound and related structures are summarized below.

| Catalytic Role | Reaction System | Mechanism/Function | Reference |

|---|---|---|---|

| Directing Group | Pd-catalyzed C-H bond functionalization | The pyrazine nitrogen coordinates to the palladium center, directing arylation or fluorination to the ortho-position of the phenyl ring. | mdpi.com |

| Ligand for Transition Metals | Formation of coordination complexes (e.g., with Ru, Pt, Fe, Cu) | The pyrazine nitrogen atoms donate lone pairs to the metal center, forming stable complexes with potential catalytic or photophysical applications. | mdpi.comacs.orgnih.govresearchgate.net |

Derivatization Strategies and Synthetic Transformations

Functionalization of the Pyrazine (B50134) Core

The pyrazine ring is an electron-deficient heteroaromatic system, which dictates its reactivity towards functionalization. nih.gov This inherent electronic nature makes the pyrazine core susceptible to nucleophilic substitution reactions, particularly when a suitable leaving group is present on the ring. scribd.com Conversely, electrophilic substitution on the pyrazine ring is generally challenging to achieve due to the deactivating effect of the two nitrogen atoms. researchgate.net

Strategies for functionalizing the pyrazine core of 2-(2-fluorophenyl)pyrazine often begin with the introduction of a functional group that can be further manipulated. For instance, halogenation of the pyrazine ring can provide a handle for subsequent cross-coupling reactions or nucleophilic displacements. nih.gov The positions on the pyrazine ring available for functionalization are C-3, C-5, and C-6. The specific site of functionalization will depend on the reaction conditions and the directing effects of the existing 2-(2-fluorophenyl) substituent.

Another approach to functionalizing the pyrazine core is through N-oxidation of one or both of the nitrogen atoms. mdpi.com The resulting pyrazine N-oxides exhibit altered reactivity, facilitating certain substitution reactions at the ring carbons. mdpi.com This strategy can be employed to introduce a variety of substituents onto the pyrazine ring.

Modifications of the Fluorophenyl Substituent

The 2-fluorophenyl group of this compound also presents opportunities for derivatization. The fluorine atom can be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) reaction, although this typically requires harsh conditions or the presence of additional activating groups on the phenyl ring. sinica.edu.tw

Alternatively, the phenyl ring can undergo electrophilic aromatic substitution, with the fluorine atom and the pyrazinyl group acting as directing groups. The fluorine atom is an ortho-, para-director, while the pyrazinyl group is a deactivating meta-director. The interplay of these directing effects will influence the regioselectivity of the substitution.

Further modifications can be achieved by introducing other functional groups onto the phenyl ring prior to its coupling with the pyrazine core. This approach allows for a wider range of derivatives to be synthesized with functionalities that might not be compatible with the conditions required for pyrazine synthesis.

Formation of Fused and Bridged Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrazine)

The this compound scaffold can be elaborated into more complex fused and bridged heterocyclic systems. A notable example is the synthesis of pyrazolo[1,5-a]pyrazine (B3255129) derivatives. organic-chemistry.orgenamine.netresearchgate.netrhhz.netnih.gov The general strategy for the formation of the pyrazolo[1,5-a]pyrazine core involves the reaction of a substituted aminopyrazine with a 1,3-dicarbonyl compound or its equivalent. researchgate.net In the context of this compound, this would necessitate the introduction of an amino group onto the pyrazine ring, which could then participate in the cyclization reaction to form the fused pyrazole (B372694) ring.

The synthesis of other fused systems, such as 1,2,3-triazolo[1,5-a]pyrazines, has also been reported, often involving the cyclization of a pyrazinyl precursor bearing a suitable side chain. mdpi.com These reactions expand the structural diversity of compounds that can be derived from the this compound core.

Bridged heterocyclic systems can also be constructed, for example, by incorporating the pyrazine nitrogen atoms into a bicyclic framework. The synthesis of such bridged piperazine (B1678402) analogues has been described for related compounds, offering a strategy to introduce conformational rigidity into the molecule. nih.gov

Synthesis of Carboxamide and Related Derivatives

The introduction of a carboxamide functional group is a common and significant derivatization strategy for pyrazine-containing compounds. nih.govnih.govmdpi.comnih.gov The synthesis of pyrazinecarboxamides typically involves the conversion of a pyrazinecarboxylic acid to its corresponding acid chloride, followed by reaction with an appropriate amine. nih.govnih.gov Therefore, to generate carboxamide derivatives of this compound, the pyrazine ring would first need to be carboxylated.

The resulting 2-(2-fluorophenyl)pyrazinecarboxylic acid can then be activated, for instance with thionyl chloride or oxalyl chloride, and subsequently reacted with a wide variety of primary or secondary amines to yield a library of carboxamide derivatives. mdpi.com

| Reagent Type | Specific Example | Role in Synthesis |

|---|---|---|

| Carboxylic Acid Precursor | This compound-x-carboxylic acid | Starting material for amide formation |

| Activating Agent | Thionyl chloride (SOCl₂) | Converts carboxylic acid to acid chloride |

| Amine | Aniline | Forms the amide bond with the activated acid |

| Amine | Benzylamine | Forms the amide bond with the activated acid |

Beyond simple carboxamides, related derivatives such as carbohydrazides can also be prepared. For instance, N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide has been reported as an inhibitor of Ole1p desaturase. medchemexpress.com The synthesis of such compounds would likely proceed through the reaction of a pyrazinecarboxylic acid ester with hydrazine (B178648).

Creation of Hybrid Molecules and Conjugates

The this compound moiety can be incorporated into larger, hybrid molecules and conjugates to combine its properties with those of other pharmacophores or functional units. mdpi.com This strategy is often employed in drug discovery to explore new chemical space and to develop molecules with multi-target activities or improved pharmacokinetic profiles. nih.govsemanticscholar.org

One common approach to creating hybrid molecules is through "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition. nih.gov This would involve functionalizing this compound with either an azide (B81097) or an alkyne group, which can then be reacted with a complementary-functionalized molecule to form a stable triazole-linked conjugate. semanticscholar.org

Another strategy involves linking the pyrazine core to other heterocyclic systems or natural product fragments. mdpi.com For example, pyrazine derivatives have been conjugated with benzothiazoles using amino acid linkers. nih.gov The synthesis of such conjugates typically involves standard amide bond formation or other robust coupling reactions to connect the two molecular entities.

| Strategy | Key Reaction | Resulting Linkage | Example Conjugate Partner |

|---|---|---|---|

| Click Chemistry | Copper-catalyzed azide-alkyne cycloaddition | 1,2,3-Triazole | Fluorophenyl-triazole |

| Amide Coupling | Peptide bond formation | Amide | Amino acid or peptide |

| Benzotriazole (B28993) Chemistry | Reaction with benzotriazole derivatives | Varies | Benzothiazole |

These derivatization strategies highlight the chemical tractability of the this compound scaffold and its potential for the generation of diverse and complex chemical entities with a wide range of potential applications.

Structure Property Relationships and Molecular Recognition

Influence of Fluorine Substitution on Electronic and Steric Properties

The substitution of a hydrogen atom with fluorine on the phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's properties. In 2-(2-Fluorophenyl)pyrazine, the fluorine atom at the ortho-position exerts significant electronic and steric effects.

Electronic Effects: Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic phenyl ring. rsc.org This modulation of the electronic landscape can influence the molecule's ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for molecular recognition. nih.govx-mol.comresearchgate.net The presence of the pyrazine (B50134) ring, with its two nitrogen atoms, already creates a specific electron distribution, and the addition of fluorine further refines these properties. nih.gov

Conformational Preferences and Stereochemical Effects

The three-dimensional shape of a molecule is critical for its interaction with biological macromolecules. For this compound, the key conformational feature is the dihedral angle between the pyrazine and the 2-fluorophenyl rings.

The steric clash between the fluorine atom and the pyrazine ring can restrict free rotation, favoring specific conformations where the two rings are non-coplanar. This "conformational locking" can pre-organize the molecule into a shape that is more favorable for binding to a specific biological target. rsc.org The gauche effect, a stereoelectronic effect favoring specific dihedral angles, can also play a role in stabilizing certain conformations, as has been observed in other fluorine-containing cyclic systems. nih.gov This conformational rigidity can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity.

Structural Determinants of Molecular Interactions with Macromolecular Targets (e.g., enzyme active sites, receptor binding domains, transporter proteins)

The structure of this compound contains several key features that determine how it interacts with macromolecular targets. The pyrazine ring's nitrogen atoms can act as hydrogen bond acceptors, a common and significant interaction in protein-ligand binding. nih.govx-mol.comresearchgate.netresearchgate.net Both the pyrazine and the phenyl rings are aromatic systems capable of engaging in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's binding site. researchgate.net The fluorine atom can also participate in specific interactions, including weak hydrogen bonds or halogen bonds, further anchoring the ligand within the binding pocket.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. researchgate.net While specific docking studies for this compound are not broadly published, studies on structurally similar pyrazine-containing molecules provide significant insights into its potential binding modes.

For example, docking studies of pyrazine-linked 2-aminobenzamides as histone deacetylase (HDAC) inhibitors have shown that the pyrazine scaffold is crucial for establishing interactions within the enzyme's active site. mdpi.comsemanticscholar.org In these models, the pyrazine nitrogen often forms hydrogen bonds with key amino acid residues. The substituted phenyl ring typically occupies a hydrophobic pocket, where the fluorine atom could form favorable contacts with the protein backbone or side chains.

A hypothetical docking scenario for this compound might involve the interactions summarized in the table below.

| Molecular Moiety | Potential Interaction Type | Potential Protein Partner (Amino Acid) |

| Pyrazine Nitrogen | Hydrogen Bond Acceptor | Lysine, Arginine, Serine, Threonine |

| Pyrazine Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Fluorophenyl Ring | Hydrophobic Interaction, π-π Stacking | Leucine, Isoleucine, Valine, Phenylalanine |

| Fluorine Atom | Halogen Bond, Weak H-Bond | Backbone Carbonyl Oxygen, Electron-rich groups |

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity using statistical methods. nih.gov For pyrazine derivatives, QSAR models have been developed to predict properties ranging from antiproliferative effects to odor thresholds. semanticscholar.orgijournalse.org

These studies typically involve calculating a variety of molecular descriptors that quantify different aspects of the molecule's structure. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), or quantum chemical (e.g., HOMO and LUMO energies). The inclusion of a fluorine atom, as in this compound, would significantly impact these descriptors. For instance, its high electronegativity would alter charge distributions and the energies of the frontier molecular orbitals. semanticscholar.org A QSAR model for a series of related compounds could reveal that the presence and position of the fluorine atom are critical variables for predicting biological activity.

Relationship Between Structure and Chemical Reactivity Descriptors

Density Functional Theory (DFT) is often used to calculate chemical reactivity descriptors that provide insight into a molecule's stability and reactivity. researchgate.net For this compound, these descriptors are heavily influenced by its constituent parts.

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. Studies on similar structures show that adding an electron-withdrawing fluoro substituent generally leads to a decrease in the LUMO energy, making the molecule a better electron acceptor. semanticscholar.org

Energy Gap (HOMO-LUMO): The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. semanticscholar.org

Electrophilicity and Nucleophilicity: These indices quantify the ability of a molecule to accept or donate electrons in a reaction. The fluorine substitution would be expected to increase the electrophilicity of the molecule.

The table below summarizes key reactivity descriptors and the likely influence of the 2-fluoro substitution.

| Descriptor | Definition | Influence of 2-Fluoro Substitution |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | May be slightly lowered due to inductive effect |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Significantly lowered, increasing electron affinity semanticscholar.org |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Likely decreased, suggesting higher reactivity |

| Electrophilicity (ω) | Measure of the ability to accept electrons | Increased |

Supramolecular Assembly and Crystal Engineering Principles

Crystal engineering involves understanding and controlling how molecules pack in the solid state. mdpi.com The supramolecular assembly of this compound into a crystal lattice would be directed by a combination of weak intermolecular interactions.

Catalysis and Ligand Design Featuring Fluorophenyl Pyrazine Frameworks

2-(2-Fluorophenyl)pyrazine as a Ligand Scaffold in Transition Metal Catalysis

The pyrazine (B50134) moiety is a recognized building block in the design of ligands for transition metal catalysis. The nitrogen atoms in the pyrazine ring can coordinate with transition metals, forming stable complexes that can act as catalysts. nih.govrsc.orgdntb.gov.uarsc.org The introduction of a fluorophenyl group to the pyrazine scaffold, as in this compound, can modulate the electronic and steric properties of the resulting ligand. This, in turn, can influence the catalytic activity and selectivity of the corresponding metal complexes. Transition metal-catalyzed reactions are frequently employed for creating carbon-carbon and carbon-heteroatom bonds in pyrazine-based structures. rsc.orgrsc.org

The design of ligands is a crucial aspect of coordination chemistry, with applications in the development of new therapeutic agents and functional materials. nih.govmdpi.com Pyrazine derivatives, in particular, have been utilized in the synthesis of coordination compounds with various transition metals, including copper. bendola.com The formation of these complexes is influenced by factors such as the nature of the metal ion, the ligand structure, and the reaction conditions. mdpi.com

Applications in Homogeneous and Heterogeneous Catalysis

While specific catalytic applications of this compound are not extensively documented in the provided search results, the broader families of pyrazine-containing ligands and fluorinated compounds have found utility in both homogeneous and heterogeneous catalysis. mdpi.comrsc.orgrsc.orgmdpi.com

Homogeneous catalysis involves catalysts that are in the same phase as the reactants. Pyrazine-based ligands have been incorporated into soluble metal complexes used for various organic transformations. acs.org The tunability of the ligand structure allows for the optimization of catalytic performance.

Heterogeneous catalysis , where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. arabjchem.org Pyrazine derivatives can be anchored to solid supports to create heterogeneous catalysts. For instance, the synthesis of layered conductive magnets like CrCl2(pyrazine)2 highlights the potential of pyrazine-based materials in solid-state applications. nih.gov

Impact of Fluorine on Ligand Properties and Catalytic Performance

The presence of a fluorine atom on the phenyl ring of this compound is expected to have a significant impact on its properties as a ligand and, consequently, on the performance of its metal complexes in catalysis. Fluorine is a highly electronegative element, and its introduction can alter the electron density distribution within the ligand. nih.gov

Key effects of fluorine substitution include:

Electronic Effects: The electron-withdrawing nature of fluorine can decrease the electron density on the pyrazine ring and the coordinating nitrogen atoms. This can affect the strength of the metal-ligand bond and the redox properties of the metal center. nih.gov

Steric Effects: The fluorine atom can introduce steric hindrance around the coordination site, which can influence the substrate selectivity of the catalyst. nih.gov

Enhanced Stability: Fluorinated organic molecules often exhibit increased thermal and chemical stability. This can lead to more robust catalysts with longer lifetimes.

Modified Acidity: The incorporation of fluorine atoms can increase the Lewis acidity of the metal center in a complex, potentially leading to higher catalytic activity. nih.gov

A review on fluorine in metal-catalyzed asymmetric transformations highlights that fluorine substitution can lead to significant changes in the structure and reactivity of catalysts. nih.gov

Development of Novel Organometallic Complexes and Coordination Chemistry

The synthesis and characterization of novel organometallic complexes are central to the advancement of catalysis. Pyrazine and its derivatives are versatile ligands in coordination chemistry, capable of forming complexes with a wide range of transition metals. nih.govbendola.com The coordination can occur through one or both nitrogen atoms of the pyrazine ring, leading to the formation of mononuclear, binuclear, or polymeric structures. bendola.com

The reaction of pyrazine-containing ligands with metal salts can lead to the formation of complexes with interesting structural and electronic properties. bendola.commdpi.com For example, the reaction of pyrazine with copper(II) salts can yield two-dimensional coordination polymers. bendola.com The study of the coordination chemistry of pyrazine derivatives provides fundamental insights into the factors that govern the self-assembly and properties of these materials. nih.gov

While specific research on the coordination chemistry of this compound is not detailed in the provided results, the general principles of pyrazine coordination suggest that it would form stable complexes with various transition metals, and the fluorophenyl substituent would likely influence the resulting complex's geometry and electronic structure.

Potential in Advanced Materials Science and Engineering

Role as Building Blocks for Functional Organic Materials